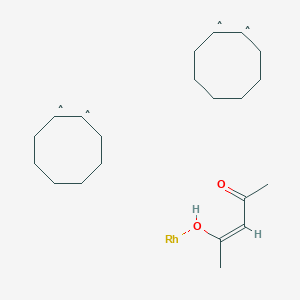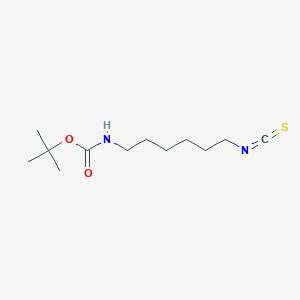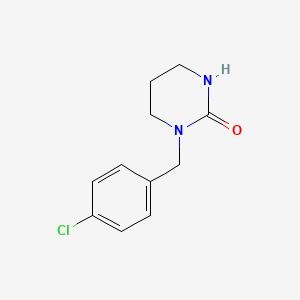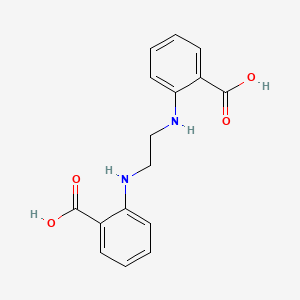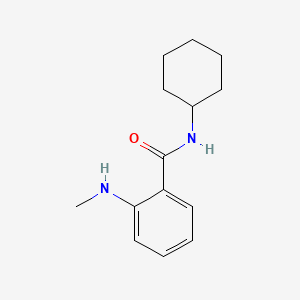![molecular formula C20H34Cl4Ru2-2 B3131026 Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) CAS No. 34801-97-3](/img/structure/B3131026.png)
Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) is a complex organoruthenium compound with the molecular formula C20H32Cl4Ru2[_{{{CITATION{{{_1{Dichlorobis(mu-chloro)bis(1,2,3,6,7,8-η)-2,7-dimethyl-2,6 ... - VWR
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of ruthenium chloride with appropriate organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with rigorous control of temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and metalloenzyme functions.
Industry: In the industrial sector, it is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The ruthenium centers in the compound can coordinate with various biomolecules, leading to specific biological activities.
類似化合物との比較
Tris(triphenylphosphine)ruthenium(II) dichloride
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
Uniqueness: Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) is unique due to its specific ligand structure and the presence of two ruthenium atoms, which contribute to its distinct reactivity and applications.
特性
CAS番号 |
34801-97-3 |
|---|---|
分子式 |
C20H34Cl4Ru2-2 |
分子量 |
618.4 g/mol |
IUPAC名 |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethanidylocta-2,6-diene |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2 |
InChIキー |
FXCVKILDWMHTRK-UHFFFAOYSA-L |
SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
異性体SMILES |
C/C(=C\CC/C=C(/[CH2-])\C)/[CH2-].C/C(=C/CC/C=C(\[CH2-])/C)/[CH2-].[ClH+][Ru-](Cl)[ClH+].Cl[Ru+] |
正規SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


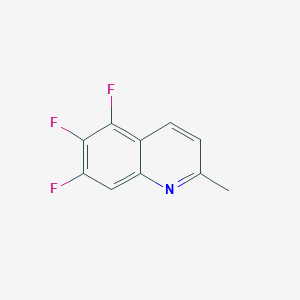
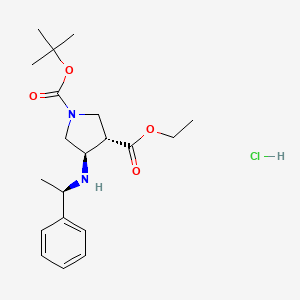

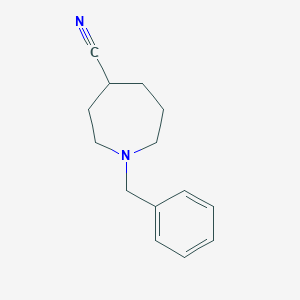
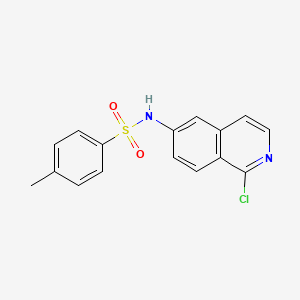
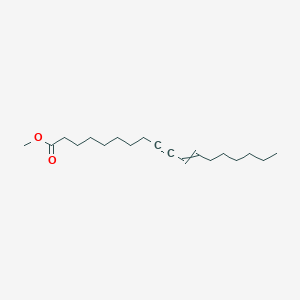

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)
